molecular formula C20H19ClN2O3 B2602113 3-{[(4-chlorobutanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 303149-51-1

3-{[(4-chlorobutanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B2602113
CAS No.: 303149-51-1
M. Wt: 370.83
InChI Key: SYFBUIYNCFEVIR-QOCHGBHMSA-N
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Description

3-{[(4-chlorobutanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorobutanoyl group, a methylbenzyl group, and an indolone core

Preparation Methods

The synthesis of 3-{[(4-chlorobutanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the indolone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorobutanoyl group: This step involves the reaction of the indolone intermediate with 4-chlorobutanoyl chloride under suitable conditions.

    Attachment of the methylbenzyl group: This is typically done through a nucleophilic substitution reaction, where the indolone intermediate reacts with 4-methylbenzyl halide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-{[(4-chlorobutanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorobutanoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-{[(4-chlorobutanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[(4-chlorobutanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

3-{[(4-chlorobutanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological activities.

Properties

IUPAC Name

[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-14-8-10-15(11-9-14)13-23-17-6-3-2-5-16(17)19(20(23)25)22-26-18(24)7-4-12-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3/b22-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFBUIYNCFEVIR-QOCHGBHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NOC(=O)CCCCl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=N/OC(=O)CCCCl)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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